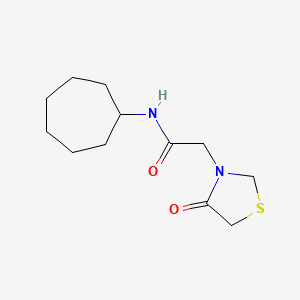![molecular formula C14H15N3O3S B7538893 Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)
Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate, also known as MMB, is a synthetic compound that has shown promising results in scientific research. This compound is a derivative of the naturally occurring amino acid, cysteine, and has been found to have a wide range of potential applications in the field of medicine and biotechnology.
科学的研究の応用
Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its potential use as an antioxidant, due to its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate is not yet fully understood, but it is believed to act through several pathways. One proposed mechanism is that this compound acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, this compound has been shown to increase levels of the antioxidant glutathione in cells, which may contribute to its protective effects against oxidative damage. Additionally, this compound has been shown to reduce levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. Additionally, this compound is stable under a wide range of conditions, making it a useful tool for studying oxidative stress and inflammation. However, one limitation of using this compound is its relatively high cost compared to other compounds.
将来の方向性
There are several potential future directions for research on Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, researchers may investigate the potential of this compound as a neuroprotective agent, due to its ability to scavenge free radicals and protect cells from oxidative damage. Finally, researchers may investigate the potential of this compound as a therapeutic agent in cancer, due to its ability to induce apoptosis in cancer cells.
合成法
The synthesis of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate involves the reaction of 2-(1-methylimidazol-2-ylthio)acetic acid with methyl 3-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure this compound.
特性
IUPAC Name |
methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17-7-6-15-14(17)21-9-12(18)16-11-5-3-4-10(8-11)13(19)20-2/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOXWQVGYDPNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)
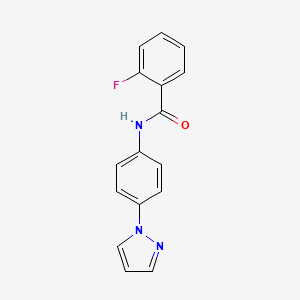


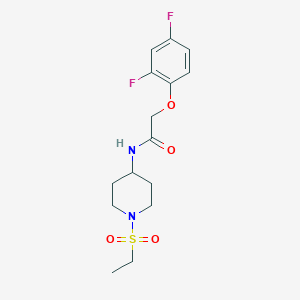



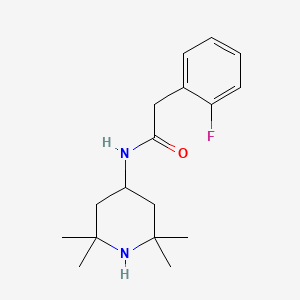
![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
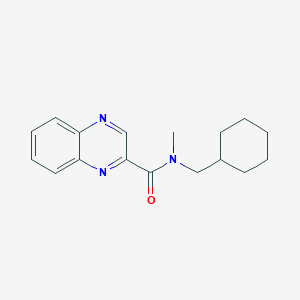
![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)
